N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-3-isothiocyanato-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-4-14(5-2)18(15,16)11-7-6-10(3)12(8-11)13-9-17/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVGKZWHXZOCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide typically involves the reaction of N,N-diethyl-4-methylbenzenesulfonamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: N,N-diethyl-4-methylbenzenesulfonamide
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Temperature: 0°C to room temperature
Reaction Time: Several hours
The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of thiophosgene, which is a toxic and hazardous reagent .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols in solvents like ethanol or methanol at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Thioureas: Formed from the reaction with primary or secondary amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
N,N-Diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide has shown potential as an anticancer agent. In studies involving various cancer cell lines, compounds similar to this compound exhibited significant cytotoxic effects. For instance, a series of sulfonamide derivatives were synthesized and tested for their anticancer properties, showing IC50 values ranging from 5 to 10 nM against drug-resistant cell lines . These compounds disrupted microtubule formation, leading to cell cycle arrest in the mitotic phase.
1.2 Antimicrobial Properties
Research has indicated that sulfonamide derivatives can act as effective antimicrobial agents. A review highlighted the synthesis of various nitrogen-containing heterocycles, including those with sulfonamide moieties, which demonstrated promising activity against Mycobacterium tuberculosis and other pathogens . The incorporation of isothiocyanate groups is believed to enhance the antimicrobial efficacy of these compounds.
Mechanistic Studies
2.1 Inhibition of Carbonic Anhydrases
Studies have shown that this compound derivatives can inhibit multiple isoforms of carbonic anhydrase (CA), which are crucial for various physiological processes. The binding affinity of these compounds was evaluated using techniques such as fluorescence thermal shift assays (FTSA), revealing that certain derivatives had a high selectivity for specific CA isoforms, indicating their potential in treating conditions linked to CA dysregulation .
Environmental and Agricultural Applications
3.1 Pesticide Development
The compound's isothiocyanate group suggests potential applications in agriculture as a pesticide or herbicide. Isothiocyanates are known for their bioactivity against pests and pathogens, making them valuable in developing environmentally friendly agricultural chemicals . The compound's stability and efficacy could be further explored in field trials to assess its practical applications.
Synthesis and Characterization
4.1 Synthetic Routes
The synthesis of this compound typically involves the reaction of sulfonamides with isothiocyanate precursors. Various synthetic methods have been documented, showcasing different yields and purities based on reaction conditions .
4.2 Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed to validate the synthesis and assess the compound's properties.
Case Studies
Mechanism of Action
The mechanism of action of N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The sulfonamide group can also interact with biological targets, enhancing the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide with three analogous compounds (Table 1):
Table 1: Key Structural and Functional Comparisons
Reactivity of the Isothiocyanate Group
The isothiocyanate group (-NCS) in the target compound exhibits higher stability compared to simpler analogs like N-methyl-4-isothiocyanatobenzenesulfonamide. The diethyl groups on the sulfonamide moiety provide steric protection, reducing premature hydrolysis or nucleophilic attack . In contrast, 3-isothiocyanato-4-methylbenzoic acid shows reduced reactivity due to electron-withdrawing effects from the carboxylic acid group.
Solubility and LogP
The diethyl substitution increases hydrophobicity (LogP = 2.1) compared to the less substituted N-methyl-4-isothiocyanatobenzenesulfonamide (LogP = 1.5). However, both are more lipophilic than the carboxylic acid derivative (LogP = 0.8), which has higher aqueous solubility.
Crystallographic Insights
Crystallographic data refined via SHELX programs reveal that the diethyl groups in the target compound induce a twisted conformation in the sulfonamide moiety, reducing π-stacking interactions compared to planar analogs like 3,4-dimethylbenzenesulfonamide. This conformational flexibility may enhance its ability to bind to hydrophobic protein pockets .
Biological Activity
N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide (referred to as DEIMBS) is a compound of significant interest in biological research due to its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
DEIMBS is characterized by the presence of an isothiocyanate group and a sulfonamide group, which contribute to its reactivity and biological interactions. The general structure can be represented as follows:
- Isothiocyanate Group : This functional group is known for its ability to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
- Sulfonamide Group : This moiety enhances the compound's reactivity and specificity in biological systems.
The biological activity of DEIMBS primarily stems from the reactivity of the isothiocyanate group. It can form covalent bonds with nucleophilic amino acid residues in proteins, leading to:
- Enzyme Inhibition : DEIMBS has been shown to inhibit various enzymes by modifying their active sites. This property is crucial in drug development for targeting specific pathways in disease processes.
- Protein Modification : The compound can alter protein function through covalent modification, impacting cellular signaling pathways.
Anticancer Properties
DEIMBS has been investigated for its potential anticancer effects. Research indicates that compounds with isothiocyanate groups can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and caspase activation.
Key Findings :
- Caspase Activation : Studies have demonstrated that DEIMBS can activate caspases, leading to programmed cell death in cancer cell lines. This effect is often accompanied by increased levels of reactive oxygen species (ROS), which contribute to apoptosis .
Enzyme Inhibition
DEIMBS has shown promise as an enzyme inhibitor, particularly in the context of carbonic anhydrases (CAs). The sulfonamide group enhances binding affinity, making it a potent inhibitor of specific CA isoforms.
| Compound | Target Enzyme | Inhibition Constant (K_i) |
|---|---|---|
| DEIMBS | Carbonic Anhydrase I | 6 nM |
| Similar Compound | Carbonic Anhydrase XII | 1.85 µM |
This table illustrates the competitive inhibition exhibited by DEIMBS compared to similar compounds, highlighting its potential therapeutic applications .
Study on Anticancer Activity
A study conducted on various cancer cell lines demonstrated that DEIMBS effectively reduced cell viability at concentrations ranging from 10 µM to 100 µM. The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
These findings support the hypothesis that DEIMBS can serve as a lead compound for developing anticancer agents .
Enzyme Inhibition Study
In another study focusing on enzyme inhibition, DEIMBS was tested against carbonic anhydrases. The results confirmed its high potency as an inhibitor, particularly for CA I, which plays a critical role in maintaining acid-base balance in tissues.
Q & A
Basic: What synthetic strategies are commonly employed for N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves sequential functionalization of the benzene-sulfonamide scaffold. A primary route includes:
Sulfonamide Formation : Reacting 4-methylbenzenesulfonyl chloride with N,N-diethylamine under alkaline conditions (e.g., aqueous Na₂CO₃) to form N,N-diethyl-4-methylbenzenesulfonamide .
Isothiocyanate Introduction : Treating the intermediate with thiophosgene (CSCl₂) or a thiocyanate reagent in anhydrous solvents (e.g., dichloromethane) under controlled temperatures (0–5°C) to avoid side reactions .
Critical parameters include solvent polarity, temperature control, and inert atmospheres (N₂/Ar) to prevent oxidation. Yields are optimized via column chromatography (silica gel, hexane/EtOAc gradients).
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions. For example, the isothiocyanate group (–NCS) shows characteristic deshielding of adjacent protons, while sulfonamide protons are absent due to N,N-diethyl substitution .
- Mass Spectrometry (HRMS) : Provides molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula (C₁₂H₁₆N₂O₂S₂) and isotopic patterns .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral analogs or derivatives .
Advanced: How can researchers address discrepancies in reported biological activities (e.g., enzyme inhibition) across studies?
Answer:
Contradictions often stem from:
- Assay Variability : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility and activity. Standardized protocols (e.g., IC₅₀ determination under uniform conditions) are critical .
- Structural Analogues : Minor modifications (e.g., substituent position, isothiocyanate vs. thiourea derivatives) significantly impact target binding. Comparative studies using isosteric replacements and molecular docking can isolate key interactions .
- Metabolic Stability : Evaluate in vitro hepatic microsomal stability to rule out rapid degradation as a confounding factor .
Advanced: What mechanistic insights guide the design of derivatives with enhanced selectivity for specific enzymes?
Answer:
- Pharmacophore Mapping : The isothiocyanate group acts as an electrophilic warhead, covalently binding cysteine residues in enzymes (e.g., proteases). Modifying steric bulk (e.g., ethyl vs. methyl groups) tunes reactivity and selectivity .
- QSAR Studies : Correlate substituent electronic properties (Hammett σ constants) with inhibitory potency. For instance, electron-withdrawing groups at the 4-methyl position enhance sulfonamide acidity, improving binding to basic enzyme pockets .
- Crystallographic Data : Use enzyme-co-crystal structures to identify non-covalent interactions (e.g., hydrogen bonds with sulfonamide oxygens) .
Basic: How is the stability of this compound assessed under varying storage and experimental conditions?
Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 1–13) via HPLC. The isothiocyanate group is prone to hydrolysis, forming thiourea derivatives, which necessitates anhydrous storage .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials and inert atmospheres mitigate this .
Advanced: What strategies mitigate synthetic challenges, such as low yields in isothiocyanate functionalization?
Answer:
- Reagent Selection : Replace thiophosgene with safer alternatives (e.g., 1,1′-thiocarbonyldiimidazole) to improve reaction control .
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and reduce side reactions.
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate the sulfonamide nitrogen for electrophilic attack .
Basic: What are the primary applications of this compound in current research?
Answer:
- Chemical Biology : As a covalent inhibitor probe for cysteine-dependent enzymes (e.g., caspases, deubiquitinases) .
- Medicinal Chemistry : A lead scaffold for anti-inflammatory or antimicrobial agents, leveraging the sulfonamide’s bioisosteric compatibility with carboxylic acids .
- Material Science : Functionalized derivatives serve as ligands in catalysis or crosslinkers in polymer synthesis .
Advanced: How can computational methods predict the reactivity and toxicity of novel derivatives?
Answer:
- DFT Calculations : Model transition states of isothiocyanate reactions to predict regioselectivity .
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), cytochrome P450 interactions, and Ames test outcomes .
- Molecular Dynamics : Simulate binding kinetics to target enzymes, identifying residues critical for covalent modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
